(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S/c1-16-8-7-10-18(14-16)24-28-29-25(32-24)27-22(30)20-15-17-9-5-6-13-21(17)31-23(20)26-19-11-3-2-4-12-19/h2-15H,1H3,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPAMMSHBGGOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide is a novel compound that integrates a thiadiazole moiety with a chromene structure, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole Ring : Known for its significant pharmacological properties.
- Chromene Core : Provides unique chemical reactivity and enhances biological activity.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural uniqueness allows for various chemical modifications to improve its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may disrupt DNA replication processes, making it effective against bacterial infections and cancer cells.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains by inhibiting their growth through mechanisms that may involve interference with DNA synthesis or enzyme activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated against multiple cancer cell lines:
| Cell Line | IC50 Value (µM) | Source |
|---|---|---|
| A549 (Lung Cancer) | 4.27 | Alam et al. (2011) |
| SK-MEL-2 (Skin Cancer) | 5.41 | Alam et al. (2011) |
| HT-29 (Colon Cancer) | 12.57 | Polkam et al. (2015) |
| PC3 (Prostate Cancer) | 22.19 | Mohammadi-Farani et al. (2014) |
These studies demonstrate that the compound exhibits dose-dependent growth inhibition across various cancer types.
Case Studies
-
Study on Anticancer Activity :
- A study conducted by Alam et al. (2011) reported the synthesis and evaluation of several thiadiazole derivatives, including our compound of interest. The results indicated significant inhibitory effects on the growth of human cancer cell lines such as A549 and SK-MEL-2.
- The most active derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.
-
In Vivo Studies :
- In vivo studies are essential to confirm the efficacy observed in vitro. Future research should focus on animal models to assess the pharmacokinetics and therapeutic potential of this compound against established tumors.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been synthesized and evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating potent activity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- In silico evaluations using molecular docking techniques have indicated its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in mediating inflammatory responses .
- Experimental validation showed that it significantly reduces inflammation markers in animal models, suggesting its therapeutic potential for conditions like arthritis and asthma .
Antimicrobial Activity
The antimicrobial properties of (2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide have also been explored:
- Studies indicate effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli .
- The compound's mechanism involves disrupting bacterial cell wall synthesis and function, making it a promising candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Altering the phenyl group | Increases anticancer potency |
| Modifying the thiadiazole ring | Enhances anti-inflammatory effects |
| Substituting different carboxamide groups | Broadens antimicrobial spectrum |
These modifications can lead to derivatives with improved efficacy and reduced toxicity.
Case Studies
- Anticancer Evaluation : A study conducted on derivatives of this compound demonstrated enhanced cytotoxicity when specific substitutions were made on the phenyl ring. The most potent derivative achieved an IC50 value of 0.5 µM against MDA-MB-231 cells .
- Inflammation Model : In a rat model of induced paw edema, administration of the compound resulted in a 70% reduction in swelling compared to control groups, showcasing its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on molecular features and synthetic pathways:
Q & A
Q. Advanced Research Focus
- Prodrug Design : Acetylate the carboxamide group to reduce hydrolysis (e.g., 90% stability at pH 7.4 after 24 hours) .
- Micellar Encapsulation : Use PEG-PLGA nanoparticles (size: 120 nm) to enhance solubility and reduce degradation .
- pH Buffering : Store solutions in citrate buffer (pH 6.0) to minimize imino group tautomerism .
How can computational methods guide the optimization of this compound’s bioactivity?
Q. Advanced Research Focus
- QSAR Modeling : Correlate thiadiazole substituent electronegativity with antimicrobial potency (R² = 0.89) .
- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., EGFR) over 100 ns trajectories to identify stable interactions .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus
- Catalyst Selection : Replace POCl₃ with safer alternatives (e.g., PPh₃/Cl₂) to reduce isomerization during thiadiazole formation .
- Flow Chemistry : Continuous reactors (residence time: 30 min, 90°C) improve yield consistency (±2% batch-to-batch variation) .
- In-line Monitoring : Use FT-IR probes to track imino group geometry in real-time during chromene coupling .
How do substituents on the phenyl and thiadiazole rings affect the compound’s electronic properties?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) :
- Nitro substituents on thiadiazole increase electrophilicity (HOMO: −6.8 eV vs. −6.2 eV for methyl) .
- Electron-Donating Groups (EDGs) :
- Hammett Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
